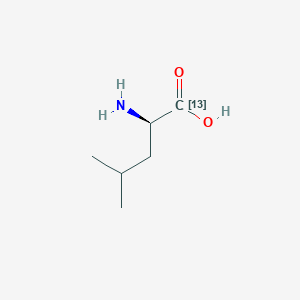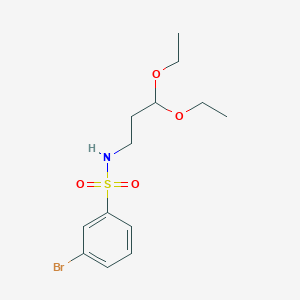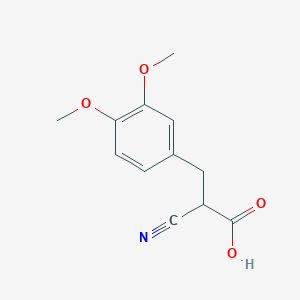
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid
Overview
Description
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid, also known as CDPPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CDPPA is a small molecule that belongs to the class of prodrugs, which are compounds that are converted into active drugs in the body.
Mechanism of Action
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid exerts its therapeutic effects by activating a specific receptor called mGluR5, which is involved in various cellular processes, including neuronal signaling, synaptic plasticity, and inflammation. 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid binds to the allosteric site of mGluR5, causing a conformational change that enhances the receptor's activity. This leads to the activation of downstream signaling pathways that mediate 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid's therapeutic effects.
Biochemical and Physiological Effects
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid has been shown to have various biochemical and physiological effects in different systems. In the nervous system, 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid enhances the growth and survival of neurons, promotes the formation of new synapses, and improves cognitive function. In cancer cells, 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid inhibits cell proliferation, induces apoptosis, and suppresses metastasis. In the immune system, 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid modulates the activity of immune cells, reduces inflammation, and enhances immune function.
Advantages and Limitations for Lab Experiments
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid has several advantages for lab experiments, including its high purity, stability, and specificity for mGluR5. 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid is also easy to administer and has low toxicity. However, 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid has some limitations, including its limited solubility in water and its potential off-target effects on other receptors.
Future Directions
There are several future directions for 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid research, including the development of new 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid analogs with improved pharmacological properties, the exploration of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid's potential in other therapeutic areas, and the elucidation of the molecular mechanisms underlying 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid's effects. Additionally, the use of 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Scientific Research Applications
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and immunology. In neuroscience, 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid has been shown to enhance the growth and survival of neurons, protect against neurotoxicity, and improve cognitive function. In cancer research, 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid has been found to inhibit the growth and metastasis of cancer cells by targeting specific molecular pathways. In immunology, 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid has been shown to modulate the activity of immune cells and reduce inflammation.
properties
IUPAC Name |
2-cyano-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZDZTIKRNEPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C#N)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564377 | |
| Record name | 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid | |
CAS RN |
55502-61-9 | |
| Record name | α-Cyano-3,4-dimethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55502-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(6-Bromobenzo[d][1,3]dioxol-5-yl)oxazole](/img/structure/B1628306.png)
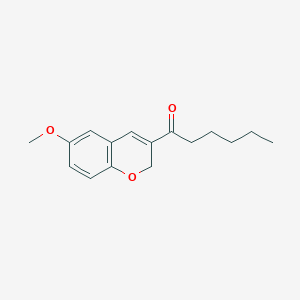


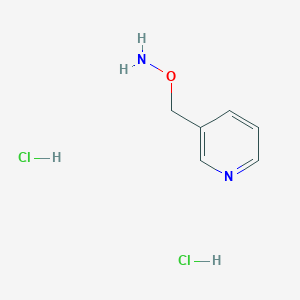


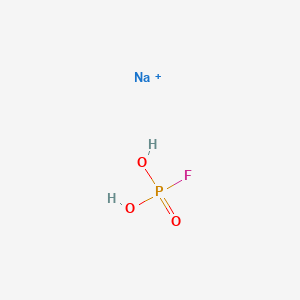
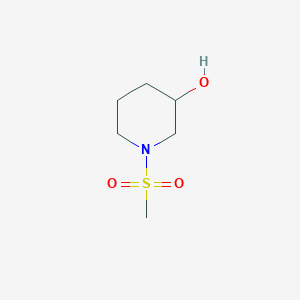

![4-[2-[2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B1628319.png)
![1-[(2,2-Dimethoxyethyl)sulfanyl]-4-iodobenzene](/img/structure/B1628320.png)
